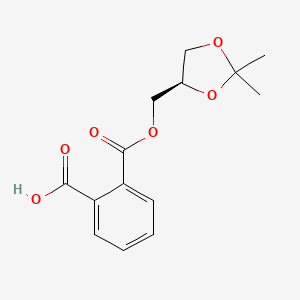
(1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol is an organic compound with a unique structure characterized by a methoxy group and two hydroxyl groups attached to a cyclohexadiene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol typically involves the use of cyclohexadiene derivatives as starting materials. One common method includes the methoxylation of cyclohexa-3,5-diene-1,2-diol under controlled conditions. The reaction is often carried out in the presence of a methoxy donor, such as dimethyl sulfate or methyl iodide, and a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
(1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can lead to a variety of functionalized cyclohexadiene compounds.
科学研究应用
(1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials.
作用机制
The mechanism of action of (1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, participate in redox reactions, and form stable complexes with various biomolecules. These interactions can influence cellular processes and biochemical pathways, leading to its observed biological activities .
相似化合物的比较
Similar Compounds
Cyclohexa-3,5-diene-1,2-diol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Methoxycyclohexane: Lacks the diene structure, leading to different applications and reactivity.
Quinones: Oxidized derivatives with distinct redox properties and biological activities.
Uniqueness
(1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol is unique due to its specific combination of methoxy and hydroxyl groups on a cyclohexadiene ring. This structure imparts unique chemical reactivity and potential for diverse applications in various fields of research and industry.
属性
CAS 编号 |
155239-20-6 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC 名称 |
(1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C7H10O3/c1-10-6-4-2-3-5(8)7(6)9/h2-5,7-9H,1H3/t5-,7-/m0/s1 |
InChI 键 |
ZQYAHWIDUZRFMZ-FSPLSTOPSA-N |
手性 SMILES |
COC1=CC=C[C@@H]([C@@H]1O)O |
规范 SMILES |
COC1=CC=CC(C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


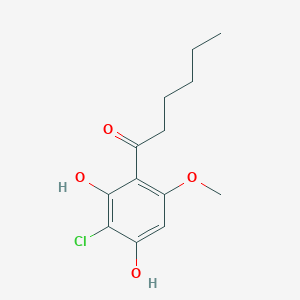
![N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260729.png)
![(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)](/img/structure/B14260734.png)

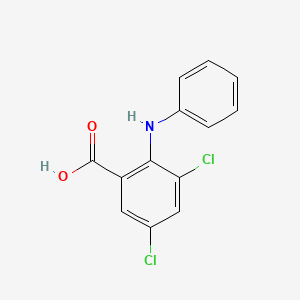
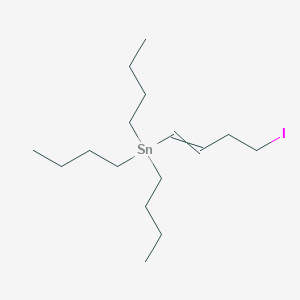


![(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane](/img/structure/B14260756.png)
![6-[5-([1,1'-Biphenyl]-4-yl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14260769.png)
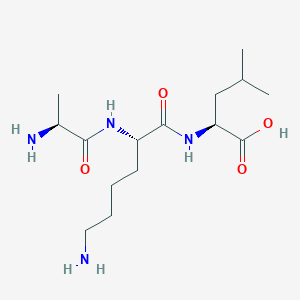
![4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine](/img/structure/B14260775.png)

